

Application Notes: L-Nio Dihydrochloride in Synaptic Plasticity Research

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Compound of Interest		
Compound Name:	L-Nio dihydrochloride	
Cat. No.:	B109842	Get Quote

Introduction

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (**L-Nio dihydrochloride**) is a potent, non-selective, and NADPH-dependent inhibitor of nitric oxide synthase (NOS).[1][2] It effectively blocks all three major isoforms of the enzyme: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] Nitric oxide (NO) is a crucial signaling molecule in the central nervous system, acting as a retrograde messenger in many forms of synaptic plasticity. [4][5][6] Due to its inhibitory action on NO production, **L-Nio dihydrochloride** serves as an essential pharmacological tool for researchers investigating the role of the NO signaling pathway in synaptic phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Mechanism of Action

L-Nio dihydrochloride inhibits the synthesis of nitric oxide from L-arginine by binding to the active site of the NOS enzyme. By preventing NO production, it allows researchers to probe the necessity of NO signaling in various physiological and pathophysiological processes, including the mechanisms underlying learning and memory.

Applications in Synaptic Plasticity Studies

Investigating Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses
 based on recent patterns of activity and is widely considered a cellular correlate of learning



and memory.[5] The NO/cGMP pathway is a key component in the induction and maintenance of LTP in several brain regions, including the hippocampus and cortex.[7][8]

- Elucidating Retrograde Signaling: L-Nio is used to test the hypothesis that NO acts as a
 retrograde messenger. According to this model, postsynaptic NMDA receptor activation
 leads to NO synthesis, which then diffuses back to the presynaptic terminal to enhance
 neurotransmitter release.[4][6] Application of L-Nio blocks this process, leading to a decay
 of LTP, particularly in its late phase.[9][10]
- Dissecting Maintenance vs. Induction: The timing of L-Nio application is critical. Applying
 the inhibitor before high-frequency stimulation (HFS) can prevent LTP induction.
 Interestingly, applying L-Nio shortly after HFS can also disrupt the maintenance of LTP,
 suggesting a continuous requirement for NO signaling in the minutes following induction.
 [6][9]
- Probing Long-Term Depression (LTD): LTD is an activity-dependent, long-lasting reduction in the efficacy of synaptic transmission, serving as a counterbalance to LTP.[11] The role of nitric oxide in LTD is brain-region specific.
 - Corticostriatal LTD: In the striatum, the NO/cGMP pathway is essential for the induction of LTD. L-Nio can be used to demonstrate that blocking NO synthesis prevents the depression of synaptic potentials typically induced by HFS in this region.[7]
 - Perirhinal Cortex and Memory: Studies in the perirhinal cortex show that NO-dependent signaling is required for LTD. The inhibition of this pathway by NOS inhibitors was found to prevent visual recognition memory, highlighting the functional importance of NO-mediated LTD.[12]

Data Presentation

Table 1: Physicochemical Properties of L-Nio Dihydrochloride



Property	Value	Reference
Full Name	N⁵-(1-iminoethyl)-L-ornithine, dihydrochloride	[3]
Molecular Formula	C7H15N3O2 · 2HCl	[3]
Molecular Weight	246.13 g/mol	
CAS Number	159190-44-0	
Solubility	Water (up to 100 mg/mL), PBS (pH 7.2; 10 mg/mL), DMSO (20 mg/mL)	[3]

Table 2: In Vitro Inhibitory Activity of L-Nio

NOS Isoform	Ki (Inhibition Constant)	Source Organism	Reference
nNOS (neuronal)	1.7 μΜ	Rat	[1][2][3]
eNOS (endothelial)	3.9 μΜ	Bovine	[1][2][3]
iNOS (inducible)	3.9 μΜ	Mouse	[1][2][3]

Table 3: Typical Experimental Parameters for L-Nio in Synaptic Plasticity



Parameter	Description	Example Value	Reference
Model System	Acute brain slices	Rat or Mouse Hippocampal Slices	[9][10]
Application	Bath application in artificial cerebrospinal fluid (aCSF)	10 - 100 μΜ	[10][13]
LTP Induction	High-Frequency Stimulation (HFS) of afferent pathways	1 train, 100 Hz for 1 second	[10]
LTD Induction	Low-Frequency Stimulation (LFS) of afferent pathways	1-5 Hz stimulation	[11][12]
Recording Method	Extracellular field potential recording	fEPSP slope in CA1 stratum radiatum	[10]

Experimental Protocols

Protocol 1: Preparation of L-Nio Dihydrochloride Stock Solution

- Calculation: Based on the molecular weight (246.13 g/mol), calculate the mass of L-Nio
 dihydrochloride needed to prepare a concentrated stock solution (e.g., 10 mM or 50 mM).
 - \circ Example for 10 mL of a 10 mM stock: Mass (g) = 0.010 L \times 0.010 mol/L \times 246.13 g/mol = 0.0246 g (24.61 mg)
- Dissolution: Weigh the calculated amount of L-Nio dihydrochloride powder and dissolve it in high-purity water or a suitable buffer (e.g., HEPES-buffered saline).[3]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. The solution is stable for several months under these conditions.

Protocol 2: Investigating the Effect of L-Nio on Hippocampal LTP

This protocol describes extracellular field potential recordings in acute hippocampal slices.



• Slice Preparation:

- Anesthetize a rodent (e.g., Sprague Dawley rat) according to approved institutional animal care protocols.
- Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (a modified artificial cerebrospinal fluid, aCSF).
- Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in the ice-cold cutting solution.
- o Transfer slices to an interface or submerged chamber containing aCSF (e.g., in mM: 124 NaCl, 4.4 KCl, 2 CaCl₂, 1 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, 10 D-glucose) at 30-32°C, continuously bubbled with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour.

· Electrophysiological Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at ~30°C.[10]
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the apical dendritic layer (stratum radiatum) of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]
- Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the maximum.[10]

Experimental Procedure:

- Baseline Recording: Record stable baseline responses for at least 20-30 minutes by delivering single pulses every 30 seconds (0.033 Hz).[10]
- Drug Application: To test the effect of L-Nio on LTP induction, switch the perfusion to aCSF containing the desired concentration of L-Nio (e.g., 20 μM). Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.

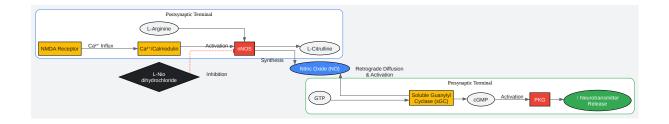


- LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz stimulation) at the baseline stimulation intensity.[10]
- Post-HFS Recording: Continue recording fEPSPs for at least 60-90 minutes post-HFS to monitor the induction and maintenance of LTP.
- Data Analysis:
 - Measure the slope of the fEPSP for each time point.
 - Normalize the fEPSP slopes to the average slope during the baseline recording period.
 - Compare the degree of potentiation at 60 minutes post-HFS between control slices (no drug) and L-Nio-treated slices. A significant reduction in potentiation in the L-Nio group indicates a requirement for NO signaling.[9]

Note: To study the effect on LTP maintenance, LTP can be induced first, followed by the application of L-Nio 5-15 minutes post-HFS. A gradual decay of potentiation back to baseline, compared to a stable potentiation in controls, would suggest a role for NO in LTP maintenance. [6][9]

Mandatory Visualizations

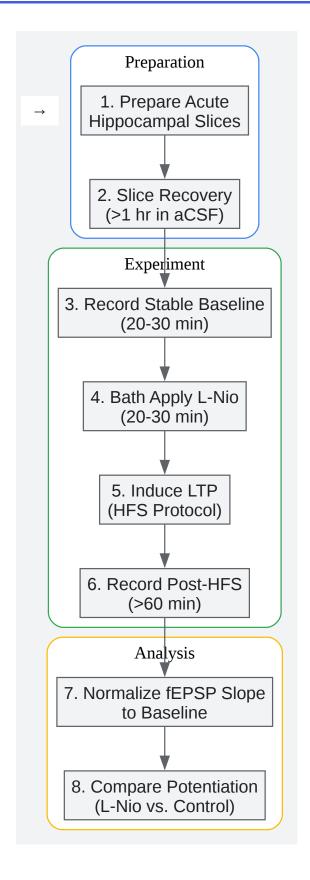




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Caption: NO Signaling Pathway in Long-Term Potentiation (LTP).





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Caption: Experimental Workflow for Studying L-Nio Effects on LTP.



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